molecular formula C11H7NO2 B13691428 Naphtho[2,3-d]isoxazol-3(2H)-one

Naphtho[2,3-d]isoxazol-3(2H)-one

Cat. No.: B13691428
M. Wt: 185.18 g/mol
InChI Key: DPIGZCIBDUBRBC-UHFFFAOYSA-N
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Description

Naphtho[2,3-d]isoxazol-3(2H)-one is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[2,3-d]isoxazol-3(2H)-one typically involves the cyclization of ortho-alkynylamidoarylketones. One common method employs Ag(I)-acid-mediated oxazole-benzannulation. This reaction is carried out under mild conditions and provides a high yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,3-d]isoxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of new compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can yield a variety of functionalized this compound derivatives .

Scientific Research Applications

Naphtho[2,3-d]isoxazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[2,3-d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

    Naphtho[2,3-d]oxazole: Similar in structure but contains an oxygen atom in place of the nitrogen in the isoxazole ring.

    Naphtho[2,3-d]imidazole: Contains an imidazole ring instead of an isoxazole ring.

    Naphtho[2,3-d]thiazole: Features a sulfur atom in the ring structure.

Uniqueness: Naphtho[2,3-d]isoxazol-3(2H)-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

benzo[f][1,2]benzoxazol-3-one

InChI

InChI=1S/C11H7NO2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)14-12-11/h1-6H,(H,12,13)

InChI Key

DPIGZCIBDUBRBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NO3

Origin of Product

United States

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